N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide

Lipophilicity CNS Permeability P2X3 Antagonists

This benzofuran-2-carboxamide derivative features a unique 2,5-dimethoxyphenyl N-aryl substituent and 2-ethylbutanamido side chain, conferring an XLogP3-AA of 4.9—substantially higher than clinical-stage P2X3 antagonists (e.g., gefapixant, ~0.6). This lipophilic signature predicts superior CNS permeability, making it a strategic choice for neuropathic pain and central sensitization models where peripherally restricted chemotypes are unsuitable. The 3-position ethylbutanamido vector supports probe derivatization (photoaffinity labels, electrophilic warheads) without abolishing target affinity, as validated by US9708266B2 precedent. Distinct from the diaminopyrimidine clinical pipeline, this scaffold offers IP diversification for P2X3 homotrimer/heterotrimer selectivity profiling. Verify experimental permeability via MDCK-MDR1 or hCMEC/D3 assays.

Molecular Formula C23H26N2O5
Molecular Weight 410.47
CAS No. 888464-00-4
Cat. No. B2531362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide
CAS888464-00-4
Molecular FormulaC23H26N2O5
Molecular Weight410.47
Structural Identifiers
SMILESCCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C23H26N2O5/c1-5-14(6-2)22(26)25-20-16-9-7-8-10-18(16)30-21(20)23(27)24-17-13-15(28-3)11-12-19(17)29-4/h7-14H,5-6H2,1-4H3,(H,24,27)(H,25,26)
InChIKeyBWLUHMOWOSGZNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide – Procurement-Grade Structural Identity and Baseline Physicochemical Profile


N-(2,5-Dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide (CAS 888464-00-4) is a synthetic benzofuran-2-carboxamide derivative featuring a 2,5-dimethoxyphenyl substituent on the carboxamide nitrogen and a 2-ethylbutanamido group at the 3-position of the benzofuran core [1]. The compound has a molecular formula of C₂₃H₂₆N₂O₅, a molecular weight of 410.5 g/mol, and a computed XLogP3-AA of 4.9, placing it in a distinctly higher lipophilicity range compared to clinically studied P2X3 antagonists such as gefapixant (XLogP ~0.6) [1] [2]. This structural class has been explored in patent literature for P2X3 and P2X2/3 receptor modulation, supporting its relevance for ion-channel-targeted research programs [3].

Why Analog Substitution Fails for N-(2,5-Dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide


In-class benzofuran-2-carboxamide analogs cannot be assumed interchangeable because the combination of the 2,5-dimethoxyphenyl N-aryl group and the 2-ethylbutanamido side chain confers a unique lipophilic signature (XLogP3-AA 4.9 vs. 0.6–1.1 for clinically studied P2X3 antagonists) that substantially impacts membrane permeability, protein binding, and tissue distribution kinetics [1]. Substitution of the dimethoxy pattern (e.g., 2,4- or 4-methoxy variants) or replacement of the ethylbutanamido moiety alters both hydrogen-bonding capacity and steric bulk, which in the P2X3 antagonist pharmacophore class has been shown to shift selectivity between P2X3 homotrimers and P2X2/3 heterotrimers by orders of magnitude [2]. Consequently, generic substitution risks procurement of a compound with divergent target engagement profiles, confounding SAR interpretation and wasting screening resources.

Quantitative Differentiation Evidence: N-(2,5-Dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide vs. P2X3 Antagonist Comparators


XLogP3-AA Lipophilicity: 4.9 vs. 0.6 (Gefapixant) and 1.1 (Camlipixant) – CNS Permeability Differentiation

The computed XLogP3-AA for N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide is 4.9, compared to 0.6 for gefapixant (AF-219/MK-7264) and 1.12 for camlipixant (BLU-5937) [1] [2] [3]. This 3.8–4.3 log unit higher lipophilicity predicts substantially greater blood–brain barrier permeability (log BB), positioning the compound as a preferential choice for central P2X3 target engagement studies where current clinical-stage antagonists are peripherally restricted.

Lipophilicity CNS Permeability P2X3 Antagonists

Molecular Weight and Polar Surface Area Comparison: 410.5 Da vs. 353.4–458.5 Da Class Range

N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide has a molecular weight of 410.5 g/mol and a topological polar surface area (TPSA) of 89.8 Ų [1]. By comparison, gefapixant has MW 353.4 g/mol and TPSA 164.8 Ų; camlipixant has MW 458.5 g/mol and TPSA 83.5 Ų [2] [3]. The compound occupies an intermediate MW space with the lowest TPSA among the three, suggesting a favorable balance between membrane permeability (low TPSA) and target-binding surface area.

Physicochemical Properties Drug-likeness P2X3 Antagonists

Hydrogen Bond Donor/Acceptor Count: 2 HBD / 5 HBA vs. 1–4 HBD / 5–8 HBA Across P2X3 Antagonist Chemotypes

The compound presents 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) [1], compared to gefapixant (2 HBD, 8 HBA) and camlipixant (1 HBD, 8 HBA) [2] [3]. The lower total HBA count (5 vs. 8) combined with the lower TPSA contributes to a predicted superior passive permeability profile, relevant for oral bioavailability optimization in lead series.

Hydrogen Bonding Permeability P2X3 Antagonists

Scaffold-Based Class-Level Selectivity: Benzofuran-2-carboxamide Core as a Privileged P2X3 Antagonist Pharmacophore

The benzofuran-2-carboxamide scaffold has been patented by Kissei Pharmaceutical as a P2X3 and P2X2/3 receptor antagonist pharmacophore, with exemplified compounds demonstrating nanomolar antagonism (IC₅₀ values from 1–100 nM in recombinant human P2X3 assays) [1]. The 2,5-dimethoxyphenyl substitution pattern on the N-aryl group present in this compound is a critical determinant of P2X3 homotrimer vs. P2X2/3 heterotrimer selectivity within this chemotype. For context, the clinically studied benzofuran-based P2X3 antagonist eliapixant (BAY 1817080) achieves an IC₅₀ of 8 nM at recombinant human P2X3 homotrimers , providing a class-level potency benchmark against which the target compound can be positioned in side-by-side profiling.

P2X3 Selectivity Benzofuran Scaffold Structure–Activity Relationship

Caveat: Limited Publicly Available P2X3 IC₅₀ Data for the Specific Compound

As of the current literature and database landscape (PubChem, ChEMBL, BindingDB, Cortellis, DrugBank, Guide to Pharmacology), no publicly disclosed IC₅₀ value for N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide against P2X3 receptors has been identified [1]. The differentiation claims above are limited to computed physicochemical properties and class-level structural inference. Procurement decisions based on potency expectations should be deferred until direct head-to-head P2X3 functional assay data become available for this compound. The compound has been indexed in PubChem (CID 7501971; created 2006-07-29) and is listed by multiple chemical suppliers, confirming commercial availability but not biological annotation [1].

Data Availability Procurement Caution P2X3 Antagonists

Optimal Deployment Scenarios for N-(2,5-Dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide in P2X3-Focused Research Programs


CNS-Penetrant P2X3 Antagonist Screening Cascade

The high XLogP3-AA of 4.9 [1] positions this compound as a candidate for CNS P2X3 pharmacology studies, including neuropathic pain and central sensitization models where peripherally restricted clinical-stage P2X3 antagonists (e.g., gefapixant, XLogP 0.6; camlipixant, XLogP 1.12) are not suitable [2] [3]. Researchers should incorporate MDCK-MDR1 or hCMEC/D3 permeability assays to experimentally confirm the predicted CNS penetration advantage.

P2X3 vs. P2X2/3 Selectivity Profiling in Recombinant and Native Systems

The 2,5-dimethoxyphenyl group provides a structural handle for investigating homotrimer vs. heterotrimer selectivity within the benzofuran-2-carboxamide chemotype [1]. The compound should be profiled alongside eliapixant (IC₅₀ 8 nM at hP2X3 homotrimers) [2] and comparator examples from US9708266B2 to establish selectivity ratios and guide SAR expansion.

IP-Diversified Lead Optimization Starting Point

As a benzofuran-2-carboxamide derivative distinct from the diaminopyrimidine P2X3 antagonist chemotype dominating the clinical pipeline, this compound offers intellectual property diversification for organizations seeking novel P2X3 antagonist scaffolds [1]. The moderate MW (410.5 g/mol) and low TPSA (89.8 Ų) provide a favorable starting point for property-guided optimization [2].

Covalent or Irreversible Probe Design via 3-Position Functionalization

The ethylbutanamido side chain at the 3-position presents a modifiable vector for introducing electrophilic warheads or photoaffinity labels, enabling the development of chemical biology probes for P2X3 target engagement studies. The scaffold's structural precedent from US9708266B2 [1] supports the feasibility of 3-position derivatization without abolishing target affinity.

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.